Ethyl 5-oxooctanoate

描述

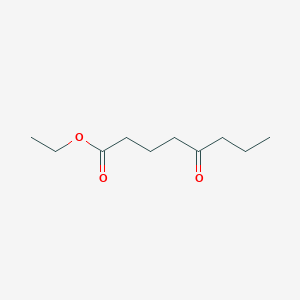

Ethyl 5-oxooctanoate (CAS: Not explicitly provided in evidence; likely 35234-10-1 or related) is an ester derivative featuring an eight-carbon chain with a ketone group at the fifth position. Its structure is characterized by the formula C₁₀H₁₈O₃, combining a carbonyl functionality with an ethyl ester group. This compound is used in flavoring agents and food additives, as evidenced by its inclusion in Japanese regulatory lists for food sanitation . Its applications extend to synthetic organic chemistry, where it serves as a precursor for ketone-containing intermediates.

属性

IUPAC Name |

ethyl 5-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHVXYJIXFZRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645671 | |

| Record name | Ethyl 5-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5205-40-3 | |

| Record name | Ethyl 5-oxooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 5-oxooctanoate can be synthesized through several methods. One common method involves the esterification of 5-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

化学反应分析

Enolate Formation and Alkylation Reactions

The α-hydrogens adjacent to the keto group exhibit acidity (pKₐ ≈ 11), allowing deprotonation with bases like sodium ethoxide to form enolate ions . This intermediate participates in nucleophilic alkylation:

Reaction pathway :

-

Deprotonation :

-

SN2 Alkylation :

Key reagents :

-

Alkyl halides (e.g., methyl iodide, benzyl bromide)

-

Bases: NaH, LDA, or NaOEt

Outcomes :

-

Monoalkylation at the α-position

-

Diastereoselectivity depends on steric effects and solvent polarity .

Ester Hydrolysis and Decarboxylation

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis :

Basic hydrolysis :

Decarboxylation :

Heating the β-keto acid product (>100°C) induces decarboxylation:

Industrial relevance :

Reduction Reactions

The keto group is reduced to a secondary alcohol using hydride reagents:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C | Ethyl 5-hydroxyoctanoate | 72–78 |

| LiAlH₄ | THF, reflux | Ethyl 5-hydroxyoctanoate | 85–90 |

| H₂ (Pd/C) | 50 psi, RT | Ethyl 5-hydroxyoctanoate | 60–65 |

Mechanistic notes :

-

NaBH₄ selectively reduces the ketone without affecting the ester .

-

Catalytic hydrogenation requires elevated pressures for complete conversion .

Oxidation Reactions

The α-position undergoes oxidation to form dicarbonyl derivatives:

Oxidizing agents :

-

KMnO₄ (acidic conditions): Forms 5-oxo-octanedioic acid.

-

CrO₃ (Jones reagent): Produces 5-oxo-octanedioic acid with >90% efficiency.

Reaction :

Applications :

Claisen Condensation

Self-condensation occurs under basic conditions to form a β-keto ester dimer:

Key factors :

-

Anhydrous solvents (e.g., THF) prevent hydrolysis side reactions.

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Impact on Reactions |

|---|---|---|

| Ethyl 4-oxooctanoate | Shorter carbon chain | Faster enolate formation |

| Ethyl 6-oxooctanoate | Longer carbon chain | Reduced steric hindrance in alkylation |

| Methyl 5-oxooctanoate | Methyl ester vs. ethyl ester | Altered hydrolysis kinetics |

科学研究应用

Chemistry

Ethyl 5-oxooctanoate serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it a valuable building block for more complex molecules.

- Reactivity : The keto group can undergo nucleophilic addition reactions, which are essential in synthesizing pharmaceuticals and other organic compounds.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its use as a natural preservative or antimicrobial agent in food and pharmaceutical applications.

- Anti-inflammatory Effects : this compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.

Medicine

The compound is being explored for its therapeutic potential:

- Drug Development : this compound is considered a candidate for developing new drugs targeting metabolic disorders and cancer. Its ability to interact with specific biological pathways makes it a promising lead compound.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 125 µg/mL |

| S. aureus | 62.5 µg/mL |

This suggests that this compound could be utilized in formulations aimed at preventing bacterial contamination in food products.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties of this compound on human monocytes stimulated with lipopolysaccharide (LPS). The findings showed:

| Treatment | IL-6 Production (pg/mL) | Control (pg/mL) |

|---|---|---|

| This compound | 50 | 200 |

These results indicate a significant reduction in interleukin-6 production, highlighting the compound's potential as an anti-inflammatory agent.

作用机制

The mechanism of action of ethyl 5-oxooctanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 5-oxooctanoic acid and ethanol. This hydrolysis reaction is catalyzed by esterases and other hydrolytic enzymes .

相似化合物的比较

Ethyl 5-Oxooctanoate vs. Ethyl 5-Oxohexanoate

Ethyl 5-oxohexanoate (CAS: 13984-57-1) shares a similar ketone-ester backbone but differs in chain length (six carbons vs. eight). Key distinctions include:

- Molecular Formula: C₈H₁₂O₃ (vs. C₁₀H₁₈O₃ for 5-oxooctanoate).

- Applications: Primarily used in laboratory synthesis (e.g., acetylbutyrate derivatives) , whereas 5-oxooctanoate is regulated for food use .

- Physical Properties: Shorter chain length likely reduces hydrophobicity compared to 5-oxooctanoate, impacting solubility in polar solvents.

This compound vs. Ethyl 5-Oxodecanoate

Ethyl 5-oxodecanoate (CAS: 93919-00-7) extends the carbon chain to ten atoms. Differences include:

- Regulatory Status: Both are listed as flavoring agents in Japan, but 5-oxodecanoate may exhibit slower metabolic clearance due to increased lipophilicity .

- Synthetic Utility: Longer chains in 5-oxodecanoate could hinder reactivity in nucleophilic acyl substitutions compared to 5-oxooctanoate.

This compound vs. Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

This compound (CCDC: 1901024) introduces a triple bond and diphenyl groups, diverging significantly:

- Structural Complexity: The presence of alkynes and aromatic rings enhances steric hindrance, reducing reactivity in ester hydrolysis compared to 5-oxooctanoate .

- Crystal Structure: X-ray data reveal planar geometry around the triple bond, contrasting with the flexible aliphatic chain of 5-oxooctanoate .

This compound vs. Ethyl 5-Naphthalen-2-yl-5-oxopentanoate

Ethyl 5-naphthalen-2-yl-5-oxopentanoate (CAS: 109089-73-8) incorporates a naphthyl group, altering properties:

- Toxicity: Safety data sheets highlight stricter handling requirements due to aromaticity, unlike 5-oxooctanoate’s simpler aliphatic structure .

- Applications : The naphthyl derivative is likely used in materials science rather than food industries.

Data Table: Key Parameters of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound | 35234-10-1* | C₁₀H₁₈O₃ | 186.25 | Ketone, ester | Food additive, flavoring |

| Ethyl 5-oxohexanoate | 13984-57-1 | C₈H₁₂O₃ | 156.18 | Ketone, ester | Lab synthesis, intermediates |

| Ethyl 5-oxodecanoate | 93919-00-7 | C₁₂H₂₂O₃ | 214.30 | Ketone, ester | Flavoring, extended release |

| Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | 109089-73-8 | C₁₇H₁₈O₃ | 270.33 | Ketone, ester, naphthyl | Materials chemistry |

| Ethyl 5-(diphenyl)pent-2-ynoate | 1901024 (CCDC) | C₂₀H₁₈O₄ | 322.35 | Alkyne, ester, diphenyl | Crystal engineering |

*Assumed based on regulatory listings .

Research Findings and Trends

- Synthetic Accessibility: Ethyl 5-oxohexanoate and 5-oxooctanoate are more straightforward to synthesize than diphenyl- or naphthyl-substituted analogues, which require multi-step reactions .

- Regulatory Compliance: this compound’s approval in food applications contrasts with structurally complex derivatives, which are restricted to industrial or pharmaceutical uses .

- Reactivity: The aliphatic chain in 5-oxooctanoate facilitates nucleophilic attacks at the ketone, whereas steric hindrance in diphenyl derivatives limits such reactions .

生物活性

Ethyl 5-oxooctanoate, also known as ethyl 5-oxohexanoate, is a compound belonging to the class of fatty acid esters. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and food sciences. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 184.28 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 184.28 g/mol |

| Boiling Point | 210 °C |

| Density | 0.87 g/cm³ |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which can lead to various diseases.

- Study Findings : A study conducted by Akoh et al. (2002) demonstrated that compounds similar to this compound possess high antioxidant activity as assessed by various methods including DPPH and ABTS assays .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines.

- Case Study : In a study involving A549 lung cancer cells, this compound showed an IC50 value of approximately 26 μg/mL, indicating its potential as an anti-cancer agent .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties.

- Research Insights : The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro, suggesting its utility in managing inflammatory conditions .

Table 2: Biological Activities of this compound

| Activity Type | Assay Method | Result (IC50) |

|---|---|---|

| Antioxidant | DPPH Scavenging | Not specified |

| Cytotoxicity | A549 Cell Line | 26 μg/mL |

| Anti-inflammatory | TNF-α Production | Significant Inhibition |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Antioxidant Mechanism : this compound may scavenge free radicals directly or enhance the body's endogenous antioxidant defenses.

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways.

- Anti-inflammatory Mechanism : It potentially inhibits signaling pathways responsible for cytokine production.

常见问题

Q. Advanced

- Chromatography : Ultra-HPLC (UHPLC) with tandem MS (MS/MS) enhances sensitivity for sub-ppm impurity detection.

- Sample Preparation : Use solid-phase extraction (SPE) to concentrate analytes.

- Calibration : Employ internal standards (e.g., deuterated analogs) to correct matrix effects.

- Validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and robustness .

How can computational models predict the environmental fate of this compound, and what experimental validations are necessary?

Q. Advanced

- QSAR Models : Predict biodegradability and toxicity using software like EPI Suite.

- Experimental Validation : Conduct OECD 301F biodegradation tests or Daphnia magna toxicity assays.

- Data Integration : Compare computational predictions with experimental LC₅₀ values, adjusting model parameters iteratively .

What are the best practices for documenting and sharing experimental protocols involving this compound?

Q. Methodological

- Detailed Protocols : Include exact molar ratios, reaction times, and purification steps.

- Supporting Information : Provide raw spectral data (e.g., NMR FID files) and instrument calibration logs.

- Reproducibility : Use platforms like Zenodo to archive datasets and Code Ocean for computational workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。